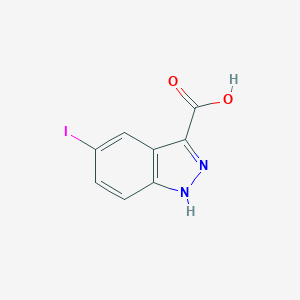
5-Iodo-1H-indazole-3-carboxylic acid
Cat. No. B173683
Key on ui cas rn:
1077-97-0
M. Wt: 288.04 g/mol
InChI Key: VRWNCSJMDOUQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07842711B2
Procedure details


5-Iodoisatin (5 g, 18.3 mmol) is heated in the presence of sodium hydroxide (0.77 g, 19.2 mmol in 12 ml of H2O) until it is dissolved, and the reaction mixture is then cooled to 0° C. A solution of sodium nitrite precooled to 0° C. (1.26 g, 18.3 mmol in 5.5 ml of H2O) is added. The paste obtained is added portionwise, with vigorous stirring, to a solution of sulphuric acid (3.40 g, 34.8 mmol in 37 ml of H2O) precooled to 0° C. such that the temperature does not exceed 4° C. The stirring is maintained for 15 min and then a tin chloride solution (SnCl2.2H2O, 9.91 g, 43.9 mmol in 15 ml of concentrated HCl) is added slowly such that the temperature does not exceed 4° C. The mixture is left to react for several hours. The reaction mixture is filtered. The solid is washed with boiling water and then taken up with ethanol under hot conditions. The insoluble impurities are eliminated by filtration. 2 g of product are obtained.




Name
tin chloride
Quantity
15 mL
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=[O:11])[C:5]2=O.[OH-:13].[Na+].[N:15]([O-])=O.[Na+].S(=O)(=O)(O)O.[Sn](Cl)(Cl)(Cl)Cl>O>[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:15]=[C:5]2[C:6]([OH:11])=[O:13] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C2C(C(NC2=CC1)=O)=O
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
37 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
tin chloride
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
5.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
is dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precooled to 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The paste obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precooled to 0° C. such that the temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 4° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The stirring is maintained for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 4° C
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture is left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for several hours
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid is washed with boiling water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble impurities are eliminated by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C2C(=NNC2=CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
